2,2,4,6,8-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonyl group attached to a dihydroquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: Introduction of methyl groups to the quinoline ring.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification techniques like crystallization or chromatography are essential to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to active sites, while the methyl groups can influence the compound’s hydrophobicity and overall stability. Specific pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,4,6-Trimethylquinoline: A methylated derivative with fewer methyl groups.
4-Methylbenzenesulfonyl chloride: A sulfonylating agent used in synthesis.
Uniqueness
2,2,4,6,8-PENTAMETHYL-1-(4-METHYLBENZENESULFONYL)-1,2-DIHYDROQUINOLINE is unique due to its specific combination of multiple methyl groups and a sulfonyl group, which can impart distinct chemical and physical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C21H25NO2S |
---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2,2,4,6,8-pentamethyl-1-(4-methylphenyl)sulfonylquinoline |
InChI |
InChI=1S/C21H25NO2S/c1-14-7-9-18(10-8-14)25(23,24)22-20-16(3)11-15(2)12-19(20)17(4)13-21(22,5)6/h7-13H,1-6H3 |
InChI-Schlüssel |
DWBCRWOUOVOBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3C(=CC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.